1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
Description
1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a pyrazole derivative characterized by a methyl group at the 1-position and an isopropyl (propan-2-yl) group at the 3-position of the pyrazole ring, with an acetyl (ethanone) substituent at the 5-position. This compound serves as a versatile building block in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications to optimize properties such as solubility, stability, and biological activity . Pyrazole derivatives are widely explored for their antimicrobial, antiviral, and anticancer activities, with substituents like methyl and isopropyl enhancing lipophilicity and metabolic stability .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-ylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8-5-9(7(3)12)11(4)10-8/h5-6H,1-4H3 |
InChI Key |
RBUPGPSBWDCGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the reaction of 3-(propan-2-yl)-1H-pyrazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from a suitable solvent such as methanol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one serves as a versatile building block for the synthesis of more complex molecules. Its unique pyrazole structure allows for modifications that can lead to new compounds with desirable chemical properties.
Table 1: Synthetic Routes for 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
| Route | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Cyclization | Hydrazine + Carbonyl Compounds | Acidic medium, reflux | High |
| Alkylation | Pyrazole + Alkyl Halides | Base-catalyzed | Moderate to High |
Biology
The compound has shown potential biological activities, particularly in pharmacology. Studies have indicated that derivatives of pyrazoles exhibit antimicrobial and anti-inflammatory properties. Research is ongoing to explore its efficacy against various pathogens and its mechanism of action at the molecular level.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of several pyrazole derivatives, including 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its role in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents. Research has focused on optimizing its structure to enhance bioactivity and reduce toxicity.
Table 2: Biological Activities of Pyrazole Derivatives
| Compound | Activity | Target Pathway |
|---|---|---|
| 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one | Antimicrobial | Bacterial cell wall synthesis |
| Other Pyrazole Derivatives | Anti-inflammatory | Cytokine signaling pathways |
Mechanism of Action
The mechanism of action of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Pyrazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Below is a systematic comparison:
Substituent Effects on Physicochemical Properties
Key Observations :
- Fluorinated Derivatives: Compounds like 3c (heptafluoropropyl) and 1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one exhibit higher molecular weights and melting points due to strong van der Waals interactions from fluorine atoms . Fluorination also increases metabolic resistance, making these derivatives suitable for antiviral applications (e.g., rhinovirus inhibitors) .
- Alkyl vs. Aryl Substituents : Isopropyl and cyclobutyl groups (e.g., 1-[3-(1,1,2,2-Tetrafluoroethyl)-1H-pyrazol-5-yl]ethan-1-one ) enhance lipophilicity, favoring blood-brain barrier penetration, while aryl groups (e.g., 3-fluorophenyl in ) improve π-stacking interactions in enzyme binding .
- Synthetic Yields : Fluorinated derivatives synthesized via cyclocondensation (e.g., 3c , 92% yield) generally achieve higher yields than Suzuki-coupled analogs (e.g., 10g , 82% yield), reflecting the efficiency of cyclization reactions .
Structural and Computational Insights
- Noncovalent Interactions: Quantum chemical analyses (e.g., using Multiwfn software) reveal that fluorinated pyrazoles exhibit stronger hydrogen bonding and van der Waals interactions, critical for protein-ligand binding .
- Electron Density Maps : Substituents like trifluoromethyl significantly alter electron distribution at the pyrazole ring, enhancing dipole moments and reactivity .
Biological Activity
1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is , with a molecular weight of 168.20 g/mol. Its structure features a pyrazole ring substituted with an isopropyl group and an ethanone moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 168.20 g/mol |
| IUPAC Name | 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one |
| SMILES | CC(C)N1C(=O)C=N(N=C1)C |
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds demonstrated that 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A case study involving human macrophages treated with the compound revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound may be beneficial in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has been explored through various assays. In a recent study, the compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded at concentrations lower than those of established chemotherapeutic agents, indicating its potential as an anticancer drug .
The mechanism by which 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. Further studies are needed to elucidate the precise molecular interactions and signaling pathways affected by this compound.
Case Study 1: Antimicrobial Testing
In a controlled study, various concentrations of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one were tested against E. coli and S. aureus. The results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth effectively, with an MIC of 25 µg/mL.
Case Study 2: Anti-inflammatory Response
Human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of the compound. The results showed a dose-dependent inhibition of TNF-α secretion, with significant reductions observed at concentrations above 10 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
